![molecular formula C31H22N2O2 B283067 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione, also known as SPDP, is a novel spiro-pyrazoline derivative that has gained attention in recent years due to its potential applications in various scientific fields. This compound has been synthesized through several methods and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione is not fully understood. However, it is believed that 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione exerts its biological activities through the modulation of various cellular pathways. For example, in anticancer studies, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. In antimicrobial studies, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to have various biochemical and physiological effects. In anticancer studies, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. In antimicrobial studies, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to disrupt the cell membrane of bacteria, leading to cell death. In anti-inflammatory studies, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has several advantages and limitations for lab experiments. One advantage is its high purity and yield, which allows for reproducibility and scalability. Another advantage is its versatility, as it can be used in various scientific fields. However, one limitation is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione. One direction is the development of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione-based fluorescent probes for the detection of metal ions. Another direction is the investigation of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione's potential as an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione and its potential applications in various scientific fields.
Méthodes De Synthèse
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione can be synthesized through several methods, including the one-pot reaction of indan-2,5-dione, hydrazine hydrate, and chalcone in ethanol under reflux conditions. Another method involves the reaction of indan-2,5-dione, hydrazine hydrate, and chalcone in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol at room temperature. These methods have been optimized to yield high purity and yield of 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione.
Applications De Recherche Scientifique
3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has shown potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been studied for its anticancer, antimicrobial, and anti-inflammatory activities. It has also been investigated for its ability to inhibit acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. In material science, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been used as a fluorescent probe for the detection of metal ions. In environmental science, 3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione has been studied for its ability to remove heavy metals from contaminated water.
Propriétés
Formule moléculaire |
C31H22N2O2 |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
1,4-diphenyl-3-[(E)-2-phenylethenyl]spiro[4H-pyrazole-5,2//'-indene]-1//',3//'-dione |
InChI |
InChI=1S/C31H22N2O2/c34-29-25-18-10-11-19-26(25)30(35)31(29)28(23-14-6-2-7-15-23)27(21-20-22-12-4-1-5-13-22)32-33(31)24-16-8-3-9-17-24/h1-21,28H/b21-20+ |
Clé InChI |
QLZXQCIDILRCQO-QZQOTICOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NN(C3(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C=CC2=NN(C3(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NN(C3(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



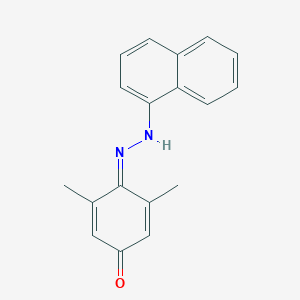
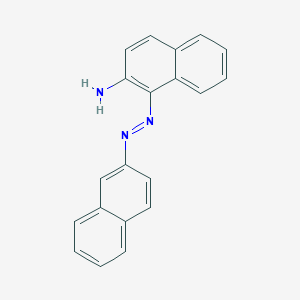
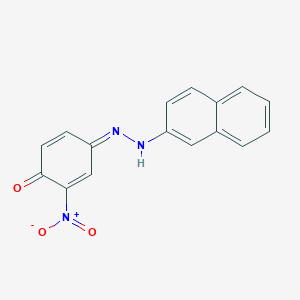
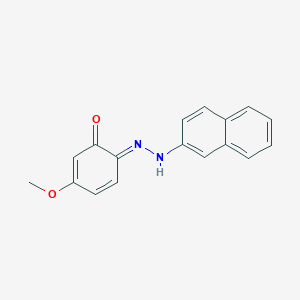

![1-[(2-Chloro-5-methylanilino)sulfanyl]-2,4-dinitrobenzene](/img/structure/B282996.png)
![1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)
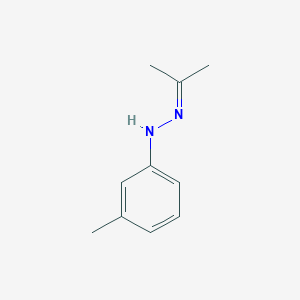
![1-[(3-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B283000.png)
![4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)
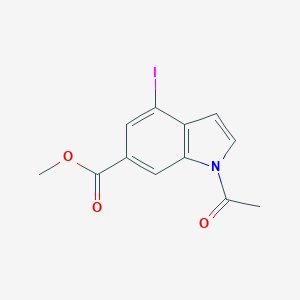
![N-[1-(1H-imidazol-1-ylcarbonyl)-2-methylbutyl]-N-tritylamine](/img/structure/B283004.png)
![N-{2-[(diphenylmethylene)amino]phenyl}methanesulfonamide](/img/structure/B283007.png)
